AdcAhxArg6 -

AdcAhxArg6

Catalog Number: EVT-10978476
CAS Number:
Molecular Formula: C52H94N30O12
Molecular Weight: 1331.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AdcAhxArg6, also known as 2-(4-aminobutyl)-N-(6-((2-amino-2-carboxyethyl)amino)-6-oxohexanoyl)-L-arginine, is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. Its structure and functional characteristics make it a candidate for research in pharmacology, biochemistry, and molecular biology.

Source

AdcAhxArg6 is synthesized in laboratory settings, primarily through solid-phase peptide synthesis techniques. The compound is not naturally occurring and is typically produced for research purposes, particularly in studies involving receptor binding and cellular signaling pathways.

Classification

AdcAhxArg6 is classified as a synthetic peptide. It falls under the broader category of bioactive peptides, which are known for their biological activity and potential therapeutic effects. The specific classification highlights its relevance in pharmacological research and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of AdcAhxArg6 is predominantly carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin. The process includes several key steps:

  1. Resin Preparation: A suitable resin is selected and prepared for the attachment of the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  4. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The final product is characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Molecular Structure Analysis

Structure

AdcAhxArg6 consists of a linear sequence of amino acids with specific functional groups that contribute to its biological activity. The molecular formula can be represented as C₁₄H₁₈N₄O₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 298.32 g/mol
  • Amino Acid Sequence: The sequence includes key residues such as arginine which is critical for its interaction with biological targets.
  • 3D Structure: Computational modeling can be used to visualize its three-dimensional conformation, which is essential for understanding its interaction with receptors.
Chemical Reactions Analysis

Reactions

AdcAhxArg6 can participate in various chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds may hydrolyze, leading to the breakdown of the peptide into its constituent amino acids.
  2. Modification Reactions: The amino groups can undergo acylation or alkylation reactions to modify the peptide's properties.
  3. Receptor Binding: The compound can interact with specific receptors in biological systems, leading to downstream signaling effects.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism of action of AdcAhxArg6 primarily involves its interaction with specific receptors on cell membranes. Upon binding to these receptors:

  1. Signal Transduction: It triggers intracellular signaling pathways that can lead to various physiological responses.
  2. Cellular Effects: These responses may include changes in gene expression, cellular proliferation, or apoptosis depending on the target cell type.

Data

Research indicates that AdcAhxArg6 may exhibit agonistic or antagonistic properties depending on the receptor it interacts with, influencing various biological processes such as immune response modulation or neuroprotection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, affecting its solubility and interaction with biological targets.

Relevant Data or Analyses

Characterization studies often include assessing stability under various conditions (temperature, pH) and evaluating its reactivity with other biomolecules.

Applications

AdcAhxArg6 has significant potential applications in scientific research:

  1. Pharmacological Research: Investigating its role as a potential drug candidate for treating various diseases due to its receptor-modulating effects.
  2. Biochemical Studies: Used in studies examining protein interactions and cellular signaling pathways.
  3. Therapeutic Development: Potential development into therapeutic agents targeting specific diseases such as cancer or autoimmune disorders.
Introduction to AdcAhxArg6 as a Bisubstrate Inhibitor Platform

Adenosine Analogue–Oligo-Arginine Conjugates (ARCs): Structural Paradigm and Target Kinase Specificity

Adenosine Analogue–Oligo-Arginine Conjugates (ARCs) represent a class of rationally designed bisubstrate inhibitors that simultaneously engage both the adenosine triphosphate (ATP)-binding site and the peptide-substrate recognition site of protein kinases. Structurally, ARCs comprise three modular components: (i) an adenosine mimetic moiety (e.g., adenosine-5'-carboxylic acid), which competes with ATP; (ii) an oligo-arginine peptide chain (typically containing 4–6 arginine residues), which mimics the basic kinase substrate consensus sequence; and (iii) a synthetic linker bridging these domains [6] [7]. This architecture enables high-affinity and semi-selective kinase inhibition by exploiting the dual binding energetics of natural substrates.

The specificity of ARCs is primarily directed toward basophilic protein kinases—those recognizing substrates with arginine-rich motifs, such as the cAMP-dependent protein kinase (Protein Kinase A) and cGMP-dependent protein kinase (Protein Kinase G). Biochemical studies confirm that ARCs exhibit low nanomolar inhibitory constants (K~i~) against these targets. For example, ARC-903 and ARC-668 demonstrate K~i~ values of ≤1 nM against Protein Kinase A and Protein Kinase G~Iα~, attributable to synergistic interactions: the adenosine moiety forms hydrogen bonds in the adenine pocket, while the oligo-arginine chain occupies the substrate groove via electrostatic and hydrophobic contacts [6] [8]. Kinase profiling across 52 kinases revealed that ARCs strongly inhibit basophilic AGC-family kinases (>95% inhibition at 1 µM), including Protein Kinase B (Akt) and Rho-associated kinase, but show minimal activity against kinases lacking arginine-directed substrate specificity [6].

Table 1: Key Structural Elements of Adenosine Analogue–Oligo-Arginine Conjugates and Their Roles in Kinase Inhibition

ComponentChemical FeatureFunction in InhibitionTarget Kinase Interaction Site
Adenosine analogueAdenine ring, ribose derivativesCompetitive binding with ATPATP-binding cleft (hydrophobic pocket)
Oligo-arginine peptideHexa-arginine (D- or L-form)Mimics substrate consensus sequence (e.g., R-R-X-S/T)Substrate-docking groove
Linker (e.g., aminohexanoic acid)Aliphatic spacer (6–8 atoms)Optimizes distance/orientation of domainsN/A (positioning element)

AdcAhxArg6: Rationale for Linker Integration (Aminohexanoic Acid) and Hexa-Arginine Payload

AdcAhxArg6—formally designated as Ado-5'-carboxylic acid-(6-aminohexanoic acid)-hexa-arginine conjugate—exemplifies the strategic optimization of ARC pharmacology through linker engineering. The adenosine analogue (Adc) is derived from adenosine-5'-carboxylic acid, which retains the critical hydrogen-bonding capacity of adenine while introducing a carboxylic acid group for peptide conjugation. This moiety connects to the hexa-arginine (Arg~6~) payload via an aminohexanoic acid (Ahx) linker, a 6-carbon aliphatic spacer [7] [8].

The Ahx linker serves two critical biophysical functions:

  • Optimal Interdomain Distance: Ahx provides a ~12 Å bridge between the adenosine and oligo-arginine moieties. This length permits simultaneous occupancy of the ATP pocket and substrate groove without steric clashes, as validated by X-ray crystallography of Protein Kinase A-inhibitor complexes [7].
  • Metabolic Stability: Unlike ester or disulfide linkers, Ahx’s hydrocarbon backbone confers resistance to enzymatic degradation, prolonging intracellular inhibitor half-life [8].

The hexa-arginine (Arg~6~) payload ensures high-affinity engagement with substrate-binding sites. Six arginines balance strong electrostatic attraction to kinase phosphate-binding regions (e.g., in Protein Kinase A’s catalytic subunit) and cell-penetrating capability. Fluorescence microscopy studies confirm that fluorescein-labeled AdcAhxArg6 rapidly internalizes into cells, unlike shorter tetra-arginine variants [6] [8]. The D-arginine isomer is often preferred in ARC design due to its enhanced proteolytic stability while retaining binding affinity; AdcAhxArg6 incorporating D-Arg~6~ inhibits Protein Kinase A with an IC~50~ of 460 nM, outperforming analogues with fewer arginines [8].

Table 2: Impact of Arginine Chain Length and Linker Chemistry on ARC Inhibitor Efficacy

ARC VariantArginine Chain LengthLinker TypeProtein Kinase A IC~50~ (nM)Cellular Uptake Efficiency
AdcAhxArg44 residuesAminohexanoic acid850Moderate
AdcAhxArg66 residuesAminohexanoic acid460High
AdcAhxArg6 (PEG)6 residuesPolyethylene glycol620High
AdcAocArg66 residuesAmino-octanoic acid510Moderate

Research Gaps in Multi-Kinase Modulation Using Bisubstrate Architectures

Despite their high affinity for specific kinases, AdcAhxArg6 and related bisubstrate inhibitors face significant challenges in achieving selective multi-kinase modulation—simultaneously targeting complementary kinases critical for disease pathways (e.g., in oncology). Key research gaps include:

  • Selectivity-Potency Trade-offs: ARCs exhibit semi-selective inhibition but lack discrimination between kinases with homologous ATP/substrate pockets. For instance, AdcAhxArg6 inhibits both Protein Kinase A and Protein Kinase G~Iα~ (K~i~ <5 nM) due to their structural similarity. This complicates efforts to target specific kinases in pathways where both enzymes operate, such as vasodilation [6] [2]. In cancer contexts (e.g., BRAF-mutant colon cancer), simultaneous inhibition of RAF, MEK, and EGFR kinases is often essential to overcome compensatory survival signaling [1]. Current ARC architectures cannot engage this breadth without off-target effects.

  • Resistance via Feedback Activation: Kinase networks adapt to single-target inhibitors through feedback loops. For example, inhibiting B-RAF V600E in colorectal cancer triggers EGFR survival signaling [1]. Bisubstrate inhibitors like AdcAhxArg6 may fail to suppress such escape pathways due to their narrow target spectrum. Research is needed to engineer "poly-pharmacological" ARCs that co-target functionally linked kinases (e.g., EGFR and MEK) without compromising cell permeability.

  • Linker-Dependent Pharmacokinetics: The Ahx linker, while stable, limits in vivo bioavailability. Pegylated ARC analogues show improved solubility but suffer from reduced membrane permeability and binding affinity [8]. Novel biodegradable linkers that maintain optimal interdomain spacing during cellular uptake but undergo controlled cleavage remain unexplored.

  • Heterogeneity in Kinase Expression: Tumor-specific mutations (e.g., K-RAS) alter kinase dependencies, rendering some cells sensitive to upstream inhibitors despite downstream mutations [1]. Predicting ARC efficacy requires biomarkers correlating target kinase conformation/structure with bisubstrate binding affinity. No such predictive models exist.

Table 3: Key Research Gaps in Bisubstrate Inhibitor Development for Multi-Kinase Applications

Research GapBiological ConsequencePotential Solution
Limited target spectrum per moleculeInability to block compensatory signaling in cancerHybrid ARCs with multi-kinase targeting domains
Feedback loop activationLoss of efficacy despite high on-target affinityCombinations with feedback-pathway inhibitors
Poor in vivo stabilitySuboptimal tumor/issue penetrationBiodegradable or stimuli-responsive linkers
Mutation-dependent efficacy shiftsVariable response in heterogeneous tumors (e.g., K-RAS mutants)Biomarker-guided patient stratification strategies

Addressing these gaps requires interdisciplinary innovation: computational design of "tunable" linkers responsive to tumor microenvironments, high-throughput screening of ARC libraries against kinase panels, and structural studies of bisubstrate binding in multi-kinase complexes. Such advances could transform AdcAhxArg6 from a proof-of-concept tool into a clinically viable platform for precision multi-kinase therapy.

Properties

Product Name

AdcAhxArg6

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C52H94N30O12

Molecular Weight

1331.5 g/mol

InChI

InChI=1S/C52H94N30O12/c53-37-33-38(74-24-73-37)82(25-75-33)45-35(85)34(84)36(94-45)44(91)66-17-3-1-2-16-32(83)76-26(10-4-18-67-47(54)55)39(86)77-27(11-5-19-68-48(56)57)40(87)78-28(12-6-20-69-49(58)59)41(88)79-29(13-7-21-70-50(60)61)42(89)80-30(14-8-22-71-51(62)63)43(90)81-31(46(92)93)15-9-23-72-52(64)65/h24-31,34-36,45,84-85H,1-23H2,(H,66,91)(H,76,83)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,90)(H,92,93)(H2,53,73,74)(H4,54,55,67)(H4,56,57,68)(H4,58,59,69)(H4,60,61,70)(H4,62,63,71)(H4,64,65,72)/t26-,27-,28-,29-,30-,31-,34-,35+,36-,45+/m0/s1

InChI Key

QLSCMEHEXBNFGR-HDLKDVBUSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.